Tunicamycin A1

Description

Historical Context of Tunicamycin (B1663573) Complex Discovery and Isolation

The tunicamycin complex was first discovered in the 1970s, isolated from the fermentation broth of Streptomyces species, notably Streptomyces lysosuperificus mdpi.comfermentek.com. Initial investigations revealed its potent antibiotic and antiviral properties fermentek.compnas.org. The isolation of the complex mixture and its individual components, including Tunicamycin A1, has been a subject of scientific endeavor, with techniques such as high-performance liquid chromatography (HPLC) proving instrumental in separating these homologous compounds mdpi.comscispace.com. The discovery of tunicamycin marked a significant advancement in the study of protein glycosylation, providing researchers with a specific tool to probe this essential cellular pathway.

Structural Homology and Specificity of this compound

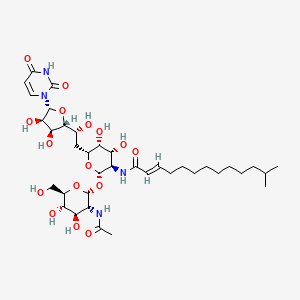

Tunicamycins are characterized by a complex structure comprising a uracil (B121893) moiety, an 11-carbon dialdose sugar known as tunicamine (B1682046), N-acetylglucosamine (GlcNAc), and a variable N-linked fatty acid residue fermentek.commdpi.comwikipedia.org. This structural variability, particularly in the fatty acyl chain, leads to the formation of a mixture of homologous antibiotics fermentek.comcaymanchem.com. This compound is specifically identified by its chemical structure, which includes a 14-carbon N-acyl chain with variable branching patterns caymanchem.commedkoo.com.

Research has highlighted the differential effects of tunicamycin homologs. Studies comparing this compound with other major components like Tunicamycin B, C1, and D1 have revealed a degree of specificity in their biological impact. For instance, this compound has been observed to moderately inhibit N-linked glycosylation (approximately 50%) while exhibiting only marginal cytotoxic effects (around 20%) biologists.com. In contrast, other homologs, such as B, C1, and D1, demonstrated more pronounced inhibition of glycosylation and greater cytotoxicity biologists.com. This distinction underscores that while all are inhibitors of N-linked glycosylation, subtle structural differences, like the fatty acyl chain length, confer varying degrees of potency and specificity to each homolog.

Overview of this compound's Significance in Glycobiology Research

This compound, as a representative of the tunicamycin family, plays a crucial role in glycobiology research primarily due to its potent inhibitory action on N-linked glycosylation mdpi.compnas.orgwikipedia.orgoncotarget.comnih.govebi.ac.ukdrugbank.com. Its mechanism of action involves blocking the initial and rate-limiting step of this pathway: the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate. This reaction is catalyzed by the enzyme GlcNAc phosphotransferase (GPT), also known as Alg7 in some contexts mdpi.comwikipedia.orgoncotarget.comnih.govebi.ac.ukdrugbank.comglpbio.com.

By inhibiting GPT, tunicamycin effectively halts the synthesis of the lipid-linked oligosaccharide precursor essential for N-linked protein glycosylation wikipedia.orgebi.ac.ukresearchgate.net. This disruption leads to a cascade of cellular events, including the accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER). Consequently, this triggers the Unfolded Protein Response (UPR), a cellular stress pathway aimed at restoring protein homeostasis mdpi.comfermentek.compnas.orgwikipedia.orgoncotarget.comnih.govglpbio.comnih.govapexbt.comagscientific.com.

The ability of tunicamycin, including this compound, to induce ER stress and UPR makes it an invaluable experimental tool for researchers studying protein folding, cellular stress responses, and the mechanisms underlying various diseases associated with protein misfolding, such as neurodegenerative disorders and cancer mdpi.comfermentek.comnih.govagscientific.com. The specific finding that this compound exhibits a moderate inhibitory effect on glycosylation with limited cytotoxicity biologists.com makes it a useful agent for controlled experimental manipulations where a less severe cellular perturbation is desired, allowing for detailed investigation of specific cellular processes without overwhelming toxicity. Furthermore, aberrant glycosylation is a hallmark of cancer progression and drug resistance, positioning tunicamycins as significant compounds for investigating anti-cancer therapeutic strategies mdpi.comfermentek.comnih.gov.

Comparative Effects of Tunicamycin Homologs on N-linked Glycosylation and Cell Viability

| Tunicamycin Homolog | Inhibition of N-linked Glycosylation | Cell Viability Reduction | Source |

| This compound | Moderate (approx. 50%) | Marginal (approx. 20%) | biologists.com |

| Tunicamycin B | High (approx. 80-81%) | Significant (approx. 52-59%) | biologists.com |

| Tunicamycin C1 | High (approx. 80-81%) | Significant (approx. 52-59%) | biologists.com |

| Tunicamycin D1 | High (approx. 80-81%) | Significant (approx. 52-59%) | biologists.com |

Compound Name List:

this compound

Tunicamycin

Tunicamycin II

Tunicamycin C

Tunicamycin VII

Tunicamycin VIII

Corynetoxin U17a

Tunicamycin IX

Properties

CAS No. |

66081-37-6 |

|---|---|

Molecular Formula |

C37H60N4O16 |

Molecular Weight |

816.9 g/mol |

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1 |

InChI Key |

YJQCOFNZVFGCAF-LLXUUZRASA-N |

Isomeric SMILES |

CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Tunicamycin A1

Primary Enzymatic Target: UDP-GlcNAc:Dolichyl-Phosphate GlcNAc-1-Phosphate Transferase (GPT/DPAGT1)

The principal target of Tunicamycin (B1663573) in eukaryotic cells is the integral membrane enzyme UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as GlcNAc-1-P-transferase (GPT). nih.govnih.govrcsb.org This enzyme, encoded by the DPAGT1 gene in humans, is located on the cytosolic face of the endoplasmic reticulum (ER) membrane. nih.govnih.gov GPT's function is to catalyze the first and committed step in the biosynthesis of N-linked glycoproteins. nih.govrcsb.orgnih.gov This reaction involves the transfer of an N-acetylglucosamine-1-phosphate (GlcNAc-1-P) group from the nucleotide sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), to a lipid carrier, dolichyl-phosphate (Dol-P). wikipedia.orgnih.gov

Tunicamycin functions as a high-affinity competitive inhibitor of GPT, specifically targeting the binding of the UDP-GlcNAc substrate. nih.gov The inhibitory mechanism is rooted in the structural similarity between Tunicamycin and the UDP-GlcNAc substrate, a phenomenon known as substrate mimicry. nih.govnih.gov

Crystal structure analyses of human GPT in complex with Tunicamycin reveal that the uridyl and N-acetylglucosamine (GlcNAc) components of Tunicamycin occupy the same binding sites as those of the natural substrate, UDP-GlcNAc. nih.gov The GlcNAc moiety of Tunicamycin is proposed to mimic the GlcNAc portion of UDP-GlcNAc, allowing it to fit into the enzyme's active site. nih.gov However, instead of the pyrophosphate bridge found in the natural substrate, Tunicamycin contains a tunicamine (B1682046) sugar core. nih.govacs.org This structural difference, along with a fatty acid side chain that occupies the dolichyl-phosphate binding site, allows Tunicamycin to bind tightly to the enzyme, effectively blocking the catalytic reaction. nih.govthesgc.org This tight binding results in a complete inhibition of GPT activity, even at a 1:1 molar ratio of Tunicamycin to the enzyme. nih.govthesgc.org

By inhibiting GPT, Tunicamycin effectively halts the first step of the dolichol-linked oligosaccharide synthesis pathway. wikipedia.orgnih.govnih.gov This blockage prevents the formation of the lipid-linked oligosaccharide precursor that is essential for N-linked glycosylation, one of the most common post-translational modifications of proteins in eukaryotes. nih.govnih.gov N-linked glycosylation is critical for a multitude of cellular processes, including correct protein folding, stability, trafficking, and function. nih.govnih.gov

The inhibition of this pathway leads to a failure to glycosylate newly synthesized proteins in the endoplasmic reticulum. nih.govnih.gov This results in an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. medchemexpress.comnih.govnih.govagscientific.com The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR). nih.govpnas.org While initially a pro-survival response, sustained ER stress and prolonged UPR activation can ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov

Cellular Transporter Identification: Major Facilitator Superfamily Domain Containing 2A (MFSD2A)

For Tunicamycin to exert its inhibitory effect on GPT within the cell, it must first cross the plasma membrane. Unbiased genetic screens have identified the Major Facilitator Superfamily Domain Containing 2A (MFSD2A) as a critical protein for the cellular uptake of Tunicamycin. pnas.orgnih.govsinobiological.com MFSD2A is a transporter protein located at the plasma membrane that mediates the entry of Tunicamycin into the cytoplasm. pnas.orgresearchgate.net

Research has demonstrated a direct correlation between MFSD2A expression and cellular sensitivity to Tunicamycin. pnas.orgsinobiological.com Cells lacking MFSD2A exhibit significant resistance to the cytotoxic effects of Tunicamycin, a result of inhibited drug uptake. pnas.orgsinobiological.com Conversely, the overexpression of MFSD2A leads to increased cellular accumulation of Tunicamycin and hypersensitivity to the compound. pnas.orgnih.govsinobiological.com Further mutational analysis has identified specific amino acid residues, such as Asp-97 and Lys-436, within the human MFSD2A protein that are essential for mediating Tunicamycin transport and sensitivity. pnas.orgsinobiological.com Therefore, MFSD2A is considered the primary transporter responsible for Tunicamycin uptake, acting upstream of Tunicamycin's ultimate target, DPAGT1. researchgate.net

Cellular and Subcellular Responses Induced by Tunicamycin A1

Endoplasmic Reticulum (ER) Stress Induction and Unfolded Protein Response (UPR) Activation

Tunicamycin (B1663573) A1's primary mechanism of action involves the inhibition of N-linked glycosylation, which leads to the accumulation of improperly folded proteins within the ER lumen. This accumulation serves as a potent trigger for ER stress, activating the Unfolded Protein Response (UPR) – a complex cellular signaling network designed to restore ER homeostasis or, if stress is excessive, initiate cell death pathways. mdpi.commedchemexpress.combiorxiv.orghellobio.comnih.govresearchgate.netnih.gov

Activation of UPR Sensors: PERK, IRE1α, and ATF6 Pathways

The UPR is primarily mediated by three transmembrane ER sensors: PERK (Protein kinase RNA-like ER kinase), IRE1α (Inositol-requiring kinase 1α), and ATF6 (Activating transcription factor 6). Tunicamycin A1 robustly activates all three branches of the UPR. Upon ER stress, these sensors undergo conformational changes, leading to downstream signaling events.

PERK Pathway: this compound induces the phosphorylation and activation of PERK. Activated PERK, in turn, phosphorylates eukaryotic initiation factor 2α (eIF2α), which globally reduces protein translation but selectively enhances the translation of transcription factors like ATF4. mdpi.comnih.govnih.govnih.govplos.orgnih.govplos.orgmolbiolcell.orgresearchgate.net

IRE1α Pathway: this compound triggers the oligomerization and autophosphorylation of IRE1α. This activated IRE1α possesses endoribonuclease activity, leading to the unconventional splicing of XBP1 mRNA. The spliced form, XBP1s, functions as a transcription factor, upregulating genes involved in ER folding and protein degradation. mdpi.comnih.govplos.orgnih.govmolbiolcell.orgresearchgate.netfrontiersin.orgnih.gov

ATF6 Pathway: this compound also leads to the activation of ATF6. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active transcription factor domain, which then moves to the nucleus to regulate UPR target genes. mdpi.comnih.govplos.orgmolbiolcell.orgresearchgate.net

The activation of these pathways results in the increased expression of ER chaperones, such as BiP (also known as GRP78), and stress-response transcription factors like CHOP (C/EBP homologous protein). mdpi.comnih.govnih.govplos.orgplos.orgresearchgate.netspandidos-publications.com For instance, BiP and GRP78 expression is significantly upregulated starting from 3 hours after tunicamycin treatment, while PERK activation is observed from 6 hours. researchgate.net

Table 1: UPR Sensor Activation and Downstream Markers upon this compound Treatment

| UPR Sensor/Marker | Activation/Change by this compound | Time Course (approx.) | Key References |

| PERK | Phosphorylation and activation | 6 hours | mdpi.comnih.govnih.govplos.orgnih.govmolbiolcell.orgresearchgate.net |

| eIF2α | Phosphorylation | 2 hours | nih.govnih.govplos.orgnih.govplos.org |

| IRE1α | Phosphorylation and activation | 3 hours | mdpi.comnih.govplos.orgnih.govmolbiolcell.orgresearchgate.netfrontiersin.orgnih.gov |

| XBP1 mRNA | Splicing to XBP1s | Varies | mdpi.comnih.govnih.govnih.govfrontiersin.orgnih.gov |

| ATF6 | Activation (cleavage and nuclear translocation) | 3 hours | mdpi.comnih.govplos.orgmolbiolcell.orgresearchgate.net |

| BiP / GRP78 | Upregulation (mRNA and protein) | 3 hours | mdpi.comnih.govnih.govplos.orgplos.orgresearchgate.netspandidos-publications.com |

| CHOP | Upregulation | >2 hours, time-dependent | nih.govplos.orgplos.orgspandidos-publications.com |

Accumulation of Misfolded Proteins in the ER Lumen

The direct consequence of this compound's inhibition of N-linked glycosylation is the failure of newly synthesized glycoproteins to fold correctly within the ER. These misfolded or unfolded proteins accumulate in the ER lumen, overwhelming the cell's protein folding and degradation machinery. This accumulation is a hallmark of ER stress and is implicated in various pathological conditions. mdpi.commedchemexpress.combiorxiv.orghellobio.comnih.govresearchgate.netnih.gov Specifically, tunicamycin treatment leads to protein misfolding within the ER lumen as plasma membrane-residing polypeptides fail to undergo proper glycosylation. researchgate.net

Autophagy Induction as a Cellular Stress Response

In response to ER stress, cells can activate autophagy, a catabolic process that degrades damaged organelles and misfolded proteins through the lysosomal machinery. This compound has been consistently shown to induce autophagy. nih.govplos.orgplos.orgnih.govresearchgate.netresearchgate.netbiorxiv.orgoncotarget.comnih.govaging-us.com Studies indicate that the PERK and ATF4 pathways are crucial for tunicamycin-induced autophagy, while IRE1α appears to suppress it. nih.gov Autophagy induction by tunicamycin is often associated with a pro-survival role, as inhibiting autophagy can exacerbate cell death under ER stress conditions. plos.orgplos.orgnih.gov Markers of autophagy, such as LC3-II, ATG8, and Beclin-1, are upregulated, while p62 levels, which are degraded during autophagy, are reduced. biorxiv.orgoncotarget.comnih.govaging-us.com

Table 2: Autophagy Markers Affected by this compound

| Autophagy Marker | Change upon this compound Treatment | Effect on Autophagic Flux | Key References |

| LC3-II | Increased | Indicates autophagosome formation | oncotarget.comnih.govaging-us.com |

| p62 | Decreased | Indicates autophagosome degradation | biorxiv.orgaging-us.com |

| ATG8 | Increased abundance | Indicates autophagosome formation | researchgate.net |

| Beclin-1 | Increased | Crucial modifier of autophagy | oncotarget.com |

| ATG4B | Increased | Required for autophagy | aging-us.com |

Modulation of Cell Cycle Progression (e.g., G1 arrest)

This compound is known to interfere with cell cycle progression, frequently inducing arrest at the G1 phase. This effect is often linked to the modulation of cell cycle regulatory proteins. For example, tunicamycin treatment can repress cyclin D1, a protein essential for G1 to S phase transition, leading to an accumulation of cells in the G0/G1 phase. medchemexpress.comdrugbank.comalfa-chemistry.comnih.govnih.govfrontiersin.org Studies have shown that tunicamycin can significantly increase the proportion of cells in G0/G1, while decreasing those in S and G2/M phases. nih.govnih.gov

Table 3: Cell Cycle Distribution Changes Induced by this compound

| Cell Cycle Phase | Change upon this compound Treatment | Key References |

| G0/G1 | Arrest/Increase | medchemexpress.comdrugbank.comalfa-chemistry.comnih.govnih.govfrontiersin.org |

| S Phase | Reduction/Arrest | nih.govnih.govfrontiersin.org |

| G2/M Phase | Reduction/Arrest | nih.gov |

Alterations in Cellular Bioenergetics and Metabolism

ER stress induced by this compound can profoundly impact cellular metabolism, affecting energy production and nutrient utilization.

Glucose Uptake and Glycolysis Perturbation

This compound treatment leads to a significant impairment of glucose uptake and glycolysis. Studies have shown that cells treated with tunicamycin consume less glucose from the medium, and the production of lactate (B86563) from glucose via glycolysis is considerably reduced. science.govnih.govnih.gov For instance, in one study, 13C glucose consumption was substantially higher in control cells than in tunicamycin-treated cells, and lactate production from glucose was less than 35% in treated cells compared to over 50% in controls. nih.gov Interestingly, while glycolysis is perturbed, the consumption of glutamine from the medium may increase in tunicamycin-treated cells. nih.gov Furthermore, tunicamycin-induced ER stress has been linked to increased mitochondrial oxygen consumption, suggesting a shift in energy production pathways. nih.gov

Table 4: Metabolic Changes Induced by this compound

| Metabolic Process/Nutrient | Change upon this compound Treatment | Key References |

| Glucose Uptake | Significantly impaired | science.govnih.govnih.gov |

| Glycolysis (Lactate Production from Glucose) | Reduced | nih.gov |

| Glutamine Uptake | Increased | nih.gov |

| Oxygen Consumption | Increased | nih.gov |

Compound List:

this compound

Tunicamycin (TM)

PERK (Protein kinase RNA-like ER kinase)

IRE1α (Inositol requiring kinase 1α)

ATF6 (Activating transcription factor 6)

XBP1s (spliced X-box binding protein 1)

BiP (Binding immunoglobulin protein) / GRP78 (Glucose-regulated protein 78)

CHOP (C/EBP homologous protein)

eIF2α (Eukaryotic initiation factor 2 subunit alpha)

LC3 (Microtubule-associated protein 1 light chain 3) / LC3-II

p62 (Sequestosome 1)

ATG8 (Autophagy-related gene 8)

Beclin-1

ATG4B

2-Deoxyglucose (2-DG)

Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

Rapamycin

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A hallmark of this compound's cellular impact is its ability to induce significant oxidative stress through the overproduction of reactive oxygen species (ROS). This imbalance between ROS production and cellular antioxidant defenses can lead to widespread cellular damage.

Elevated ROS Levels: this compound treatment consistently leads to a marked increase in intracellular ROS levels nih.govresearchgate.netnih.govmdpi.comoup.comspandidos-publications.comnih.gov. This surge in ROS is often attributed to the accumulation of misfolded proteins within the ER and mitochondria, which can disrupt cellular redox balance nih.govresearchgate.netoup.com. Specifically, this compound has been shown to induce ROS production via NADPH oxidase activity, leading to increased hydrogen peroxide (H2O2) accumulation oup.com.

Disruption of Antioxidant Defense Systems: The cellular response to this compound-induced oxidative stress involves a significant depletion of key endogenous antioxidants. For instance, glutathione (B108866) (GSH), a critical intracellular antioxidant, is significantly decreased following this compound exposure mdpi.comspandidos-publications.comresearchgate.netmdpi.com. This reduction in GSH impairs the cell's ability to neutralize ROS, exacerbating oxidative damage mdpi.commdpi.com.

Consequences of ROS Accumulation: The accumulation of ROS triggered by this compound has several detrimental consequences. It can directly contribute to cellular damage, including lipid peroxidation and protein oxidation mdpi.comoup.com. Furthermore, elevated ROS levels have been implicated in the destabilization of the mitochondrial membrane potential, thereby linking oxidative stress directly to mitochondrial dysfunction and the initiation of apoptotic pathways nih.gov. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as playing a role in mediating this compound-induced oxidative stress mdpi.com.

Table 2: this compound-Induced Oxidative Stress Markers

| Parameter | Control Cells (Untreated) | This compound Treated Cells | References |

| ROS Levels | Baseline | Increased | nih.govresearchgate.netnih.govmdpi.comoup.comspandidos-publications.comnih.gov |

| Glutathione (GSH) | High | Decreased | mdpi.comspandidos-publications.comresearchgate.netmdpi.com |

| Lipid Peroxidation | Low | Increased | mdpi.comoup.com |

| Hydrogen Peroxide (H2O2) | Low | Increased | oup.com |

Downstream Effects of Tunicamycin A1 on Protein Function and Signaling Networks

Impact on Glycoprotein Expression and Stability

The inhibition of N-linked glycosylation by Tunicamycin (B1663573) A1 has a direct and significant impact on the expression levels and stability of numerous glycoproteins. Glycosylation is a critical post-translational modification that ensures the proper folding, stability, and trafficking of many proteins. The absence of these glycan structures often marks proteins for degradation.

Research has shown that treatment with Tunicamycin A1 leads to decreased expression of glycoproteins such as L1 Cell Adhesion Molecule (L1CAM) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1) in gastric cancer cells nih.gov. The inhibition of glycosylation makes these proteins more vulnerable and can lead to a downward shift in their appearance on a Western blot, indicating a lower molecular weight due to the lack of glycan chains nih.gov.

Similarly, the Epidermal Growth Factor Receptor (EGFR), a critical glycoprotein, is affected. Treatment with this compound results in a non-glycosylated form of EGFR that undergoes accelerated degradation, suggesting that glycosylation is crucial for enhancing EGFR's stability nih.gov. This degradation of the non-glycosylated form is mediated by the 26S proteasome machinery, as evidenced by increased ubiquitination when proteasome inhibitor MG132 is applied nih.gov.

However, the effect can vary depending on the specific glycoprotein and cell type. For instance, while this compound effectively inhibits the N-glycosylation of P-glycoprotein (P-gp) in L1210 leukemia cells, this alteration does not necessarily lead to increased degradation or a change in its function as a drug efflux pump nih.govresearchgate.net. In some cases, the inhibition of glycosylation was associated with increased ubiquitination and subsequent degradation of P-gp in other cell models nih.govresearchgate.net.

| Glycoprotein | Cell Type/Model | Effect of this compound | Reference |

|---|---|---|---|

| EGFR | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibits glycosylation, weakens stability, promotes degradation. | nih.gov |

| L1CAM | Gastric Cancer (GC) Cells | Decreased expression, downward shift in molecular weight. | nih.gov |

| TIMP1 | Gastric Cancer (GC) Cells | Decreased expression. | nih.gov |

| P-glycoprotein (P-gp) | L1210 Leukemia Cells | Inhibits N-glycosylation without altering protein function or localization. | nih.govresearchgate.net |

Regulation of Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR, HER2)

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface glycoproteins whose function is exquisitely sensitive to their glycosylation status. This compound serves as a powerful tool to disrupt RTK signaling by inhibiting the N-linked glycosylation necessary for their proper function nih.gov. This disruption affects multiple RTKs, including EGFR, ErbB2 (HER2), ErbB3, and Insulin-like Growth Factor 1 Receptor (IGF-IR), leading to reduced cellular protein levels and diminished receptor activity nih.gov.

N-linked glycosylation plays a vital role in the conformational stability and proper trafficking of RTKs to the cell surface. By inhibiting this process, this compound causes the retention of improperly folded receptors within the endoplasmic reticulum (ER) and Golgi apparatus nih.gov.

| Receptor Tyrosine Kinase (RTK) | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| EGFR | Reduced stability, suppressed expression, mislocalization to cytosol. | Inhibition of N-linked glycosylation leads to the synthesis of an immature protein that is targeted for degradation and fails to traffic to the cell surface. | nih.gov |

| ErbB2 (HER2) | Reduced cellular protein levels and receptor activity. | Retention of the non-glycosylated receptor in the endoplasmic reticulum/Golgi compartments. | nih.gov |

| ErbB3 | Reduced cellular protein levels and receptor activity. | Retention of the non-glycosylated receptor in the endoplasmic reticulum/Golgi compartments. | nih.gov |

| IGF-IR | Reduced cellular protein levels and receptor activity. | Retention of the non-glycosylated receptor in the endoplasmic reticulum/Golgi compartments. | nih.gov |

The disruption of RTK function at the cell surface has immediate consequences for the intracellular signaling pathways they control. The PI3K/AKT, MAPK/ERK, and STAT3 pathways are major downstream effectors of RTKs like EGFR, and their activation is often dysregulated in cancer.

The crosstalk between the PI3K/AKT and MAPK/ERK pathways is complex and can be influenced by cellular stress nih.govnih.govfrontiersin.org. The ER stress induced by this compound can lead to the inactivation of AKT while simultaneously activating ERK scispace.com. This interplay is a critical determinant of the cellular response, influencing processes like cell cycle progression and survival under stress conditions scispace.com. The inhibition of N-linked glycosylation disrupts the primary RTK signaling, which in turn modulates the balance and crosstalk between these crucial intracellular cascades nih.gov.

Influence on Cell Adhesion Molecules and Phenotypes (e.g., CD44)

Cell adhesion molecules are critical for cell-matrix and cell-cell interactions, migration, and signaling. CD44 is a major cell surface glycoprotein receptor for hyaluronic acid and is heavily involved in processes such as cell adhesion, migration, and the maintenance of cancer stem cell phenotypes nih.govaacrjournals.org.

This compound treatment impacts CD44-dependent processes. In breast cancer models, this compound was found to cause a significant decline in the CD44+/CD24- cancer stem cell subpopulation nih.gov. This effect was accompanied by inhibited invasion, suppressed proliferation, and reduced migration of these cells, indicating that the glycosylation status of surface molecules like CD44 is crucial for maintaining their malignant phenotype nih.govmedchemexpress.com. The antitumor effects of this compound in some cancers are believed to be mediated, in part, through the regulation of CD44 glycosylation, which subsequently affects downstream signaling pathways and tumorigenic properties nih.gov.

Modulation of Other Specific Cellular Pathways (e.g., mTORC1 via eNOS-RagC)

Beyond its effects on RTKs and adhesion molecules, this compound-induced ER stress can modulate other specific signaling pathways. One such pathway involves the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.

In prostate cancer cells, sustained ER stress induced by this compound has been shown to activate mTORC1 researchgate.net. This activation is not direct but is mediated through an increase in the expression of endothelial nitric oxide synthase (eNOS). The upregulation of eNOS, in turn, activates mTORC1 through the RagC GTPase researchgate.netresearchgate.net. This eNOS-RagC-mTORC1 signaling axis was found to inhibit autophagic degradation, a cellular recycling process often activated by stress researchgate.net. This finding reveals a specific mechanism by which the inhibition of glycosylation and subsequent ER stress can hijack a key metabolic signaling pathway to influence cell fate decisions researchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies of Tunicamycin A1 and Its Homologs

Role of N-acyl Chain Characteristics (length, branching, saturation) in Biological Efficacy

The N-acyl fatty acid chain of tunicamycin (B1663573) plays a significant role in its biological efficacy, influencing binding affinity and inhibitory potency against its target enzymes acs.orgresearchgate.netacs.org. Research has systematically explored how variations in the chain's length, branching, and saturation affect its interaction with MraY and GPT.

Length: The length of the fatty acyl chain is a critical determinant of tunicamycin's potency. Studies comparing different tunicamycin homologs have revealed that longer chains generally confer higher activity, up to a certain point. Specifically, iso-homologs with fatty acyl chains of 15 to 17 carbon atoms have been identified as the most potent inhibitors of MraY acs.org. For instance, tunicamycin with a 15-carbon iso-acyl chain (Tun 15:1 (iso)) demonstrated superior potency compared to shorter or slightly longer variants, with Tun 14:1 (iso) being approximately six times less potent acs.org. Conversely, very long or bulky lipid substituents at certain positions can reduce or abolish enzyme inhibition, suggesting an optimal range for interaction within the hydrophobic groove of the target enzyme acs.org.

Branching: The branching pattern of the fatty acyl chain also influences biological efficacy. Tunicamycin homologues can feature iso-, anteiso-, or unbranched fatty acyl chains acs.orgresearchgate.net. Iso-branched chains, particularly those of 15-17 carbons, have shown enhanced potency against MraY acs.org. This suggests that the specific conformation and steric fit provided by the branching pattern contribute to optimal binding.

Saturation: The saturation of the N-acyl chain, specifically the presence or absence of double bonds, appears to have a less pronounced effect on MraY inhibition compared to chain length or branching. For example, reducing the trans-2,3 double bond in the N-acyl chain of tunicamycin (resulting in a saturated chain) had little impact on its inhibitory activity against MraY acs.org. However, saturation can influence other properties, such as toxicity, with modified analogs featuring saturated chains exhibiting reduced eukaryotic toxicity acs.org.

Data Table 1: Comparative Potency of Tunicamycin Homologs based on Fatty Acyl Chain Length

| Tunicamycin Homolog (Acyl Chain) | Relative Potency (vs. Tun 15:1 (iso)) | Primary Target | Notes |

| Tun 15:1 (iso) | 1x (Most Potent) | MraY | Optimal length and iso-branching for MraY inhibition. |

| Tun 14:1 (iso) | ~1/6x | MraY | Shorter chain length reduces potency. |

| Tun 16:1 (iso) | Slightly lower | MraY | Slightly longer chain length may reduce potency compared to 15:1. |

| Tun 17:1 (iso) | Slightly lower | MraY | Slightly longer chain length may reduce potency compared to 15:1. |

| Tun-9E,9G (large lipid) | Minimal inhibition | DPAGT1 | Large lipid at gating site shows little to no significant inhibition. |

| Tun-8E,2G (short variant) | Moderate inhibition | DPAGT1 | Shorter lipid variants show graduated inhibitory activity. |

Functional Importance of Uracil (B121893), Tunicamine (B1682046), and GlcNAc Moieties for Target Interaction

The core structure of tunicamycin, comprising the uracil base, tunicamine sugar, and N-acetylglucosamine (GlcNAc) moiety, is fundamental for its interaction with target enzymes. These components are crucial for recognition, binding, and inhibition of the glycosyltransferase activities.

Uracil Moiety: The uracil base is a key recognition element that interacts with specific binding pockets in both MraY and GPT. In MraY, the uracil moiety engages in a π-π stacking interaction with a phenylalanine residue (e.g., Phe228 in MraYCB), a feature also observed in other nucleoside inhibitors nih.govnih.govacs.org. While this interaction is conserved, the planarity of the uracil ring itself does not appear to be substantially critical for MraY interaction, unlike its role in GPT binding acs.org.

GlcNAc Moiety: The N-acetylglucosamine (GlcNAc) moiety is vital for tunicamycin's inhibitory action. It is proposed to mimic the GlcNAc portion of the natural substrates, UDP-GlcNAc (for GPT) and UDP-MurNAc-pentapeptide (for MraY) nih.govacs.orgkoreascience.kr. The 6″-hydroxyl group on the GlcNAc ring is particularly critical for potent inhibition of MraY acs.org. In GPT, the GlcNAc moiety is tightly enclosed by loop E, contributing to the enzyme's inhibition nih.govkoreascience.kr. In contrast, the binding pocket for GlcNAc in MraY differs, with less conservation of amino acid residues surrounding this region, which may offer opportunities for developing MraY-selective inhibitors nih.govacs.org. The GlcNAc unit is responsible for the initial recognition and binding of tunicamycin to its target enzyme, GPT mdpi.com.

Comparative Analysis of Homolog-Specific Potency and Selectivity

Tunicamycin's dual activity against bacterial MraY and eukaryotic GPT presents a challenge for its therapeutic use, as off-target inhibition of GPT leads to significant cytotoxicity in mammalian cells ebi.ac.uknih.govnih.gov. Consequently, a key focus of SAR studies has been to differentiate between MraY and GPT binding to enhance selectivity.

Potency Differences: Tunicamycin exists as a mixture of homologs, and these variants exhibit differing potencies against their respective targets. Purified tunicamycin variants, separated by chain length and branching, have demonstrated enhanced potency compared to the crude mixture, with specific iso-homologs (e.g., Tun 15:1 (iso)) being the most potent inhibitors of MraY acs.org. Studies on DPAGT1 (human GPT) have also shown that variations in the lipid chain length and structure lead to graduated levels of inhibition, with tunicamycin itself being a potent DPAGT1 inhibitor acs.org. The potency against MraY can be influenced by factors like the 6″-hydroxyl group of GlcNAc, where its presence is critical for MraY inhibition, but its contribution to GPT binding is less significant acs.org.

Selectivity Challenges and Strategies: The structural similarities between MraY and GPT, particularly in the binding sites for the uracil and GlcNAc moieties, contribute to tunicamycin's promiscuous activity nih.govnih.gov. However, differences in the amino acid composition and loop structures surrounding these binding pockets offer avenues for selective drug design. For instance, the GlcNAc binding pocket in GPT is more enclosed by protein loops compared to MraY nih.gov. Research has focused on modifying tunicamycin's structure, such as altering the GlcNAc moiety to a MurNAc amide, to achieve selective inhibition of MraY over GPT ebi.ac.ukacs.org. Quinovo-samycins (QVM), which feature N-acetylquinovosamine (QuiNAc) instead of GlcNAc, show similar minimum inhibitory concentrations against yeast but are approximately 10-fold less potent than tunicamycin against Bacillus subtilis, indicating that the sugar moiety significantly impacts target specificity acs.org. Furthermore, modifications like reducing the N-acyl double bond or altering the uracil ring structure have been explored to reduce eukaryotic toxicity while retaining antibacterial activity acs.org.

List of Compounds Mentioned:

Tunicamycin A1

Tunicamycin (general)

Tunicamycin C

Tunicamycin V

Tunicamycin homologs (general)

Streptovirudins

Quinovo-samycins (QVM)

Muraymycins

Caprazamycins

Carbacaprazamycin

Tun 14:1 (iso)

Tun 15:1 (iso)

Tun 16:1 (iso)

Tun 17:1 (iso)

TunR1

TunR2

TunR3

Tun-9E,9G

Tun-i5E,9G

Tun-4E,9G

Tun-8E,8G

Tun-9E,i5G

Tun-8E,2G

Brefeldin A

Liposidomycins

CCT251545

Cyclopiazonic acid

Dithiothreitol

ISRIB

Tunicamycin A1 As a Pivotal Tool in Biomedical Research

Experimental Induction of ER Stress and UPR in Cell Models

Tunicamycin (B1663573) A1 is widely used to experimentally induce ER stress in a variety of cell models. By blocking the first step in the biosynthesis of N-linked glycans, it causes the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. nih.govagscientific.com This, in turn, triggers the UPR, a complex signaling network aimed at restoring ER homeostasis. nih.govagscientific.com

The UPR is mediated by three main sensor proteins located in the ER membrane: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). researchgate.net Under conditions of ER stress induced by tunicamycin, these sensors become activated.

IRE1 activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation. researchgate.netmdpi.com

PERK activation results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to reduce the load on the ER. researchgate.net Paradoxically, this also leads to the preferential translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. researchgate.net

ATF6 is cleaved upon ER stress, and its cytosolic fragment translocates to the nucleus to activate the transcription of ER chaperones and other UPR target genes. researchgate.net

Researchers utilize Tunicamycin A1 to study the intricate signaling pathways of the UPR and its downstream consequences. For instance, studies have shown that sustained ER stress induced by tunicamycin can lead to apoptosis, or programmed cell death, through the activation of pro-apoptotic factors like C/EBP homologous protein (CHOP) and caspases. nih.govresearchgate.net

The choice of cell model and the concentration of this compound are critical for achieving the desired experimental outcome. Different cell types can exhibit varying sensitivities to tunicamycin-induced ER stress. nih.govnih.gov For example, one study found that tunicamycin was a consistently rapid and effective inducer of ER stress in adipocytes, while both tunicamycin and thapsigargin (B1683126) were equally effective in hepatocytes. nih.gov

| UPR Branch | Key Protein/Factor | Function | Commonly Assayed Change |

|---|---|---|---|

| IRE1 | XBP1s | Transcription factor for UPR genes | Increased mRNA splicing and protein levels |

| PERK | p-eIF2α | Inhibits global translation | Increased phosphorylation |

| PERK | ATF4 | Transcription factor for stress response genes | Increased protein levels |

| ATF6 | Cleaved ATF6 | Transcription factor for ER chaperones | Increased nuclear localization and protein levels |

| General ER Stress | GRP78/BiP | ER chaperone | Increased mRNA and protein levels |

| Apoptosis | CHOP/GADD153 | Pro-apoptotic transcription factor | Increased mRNA and protein levels |

Investigation of Glycosylation Pathways and Glycoprotein Processing

As a potent inhibitor of N-acetylglucosamine transferases (GPT), this compound specifically blocks the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, the initial step in the biosynthesis of the precursor oligosaccharide for N-linked glycosylation. nih.gov This precise mechanism of action makes it an invaluable tool for studying the roles of N-linked glycans in various cellular processes.

By treating cells with this compound, researchers can effectively prevent the glycosylation of newly synthesized proteins, allowing them to investigate the consequences of this inhibition. These studies have been instrumental in elucidating:

The role of glycosylation in protein folding and stability: The absence of N-linked glycans often leads to protein misfolding and aggregation, highlighting the critical role of these modifications in achieving the correct protein conformation.

The function of glycoproteins in cellular signaling: Many cell surface receptors and signaling molecules are glycoproteins. This compound has been used to demonstrate the importance of glycosylation for their proper function, including ligand binding and signal transduction.

The involvement of glycosylation in cell adhesion and migration: Glycans on the cell surface mediate cell-cell and cell-matrix interactions. Inhibiting glycosylation with this compound can disrupt these interactions, providing insights into their mechanisms.

The biogenesis and quality control of glycoproteins: this compound treatment allows for the study of how cells handle non-glycosylated proteins, including their recognition by the ER-associated degradation (ERAD) pathway.

Research into Cellular Protein Homeostasis and Quality Control Mechanisms

This compound's ability to induce the accumulation of misfolded proteins makes it a powerful tool for investigating the cellular machinery responsible for maintaining protein homeostasis, or proteostasis. The ER has sophisticated quality control systems to ensure that only correctly folded and assembled proteins are transported to their final destinations.

When the folding capacity of the ER is overwhelmed by the tunicamycin-induced influx of non-glycosylated, misfolded proteins, the UPR is activated. nih.gov This response aims to restore proteostasis by:

Increasing the folding capacity: The UPR upregulates the expression of ER chaperones, such as GRP78/BiP and GRP94, which assist in protein folding. embopress.org

Reducing the protein load: As mentioned earlier, the PERK branch of the UPR transiently inhibits protein synthesis. researchgate.net

Enhancing protein degradation: The UPR also activates the ERAD pathway, which targets terminally misfolded proteins for ubiquitination and degradation by the proteasome.

By using this compound to challenge the cellular proteostasis network, researchers can identify and characterize the key components of this network and understand how they are regulated.

Elucidation of Disease Mechanisms Linked to Glycosylation Defects (e.g., neurodegenerative conditions)

Defects in protein glycosylation and ER stress are implicated in the pathogenesis of numerous human diseases, including a group of genetic disorders known as congenital disorders of glycosylation (CDGs) and several neurodegenerative conditions. This compound serves as a valuable experimental tool to model these disease states in vitro and in vivo.

In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, the accumulation of misfolded protein aggregates is a common pathological hallmark. sci-hub.st this compound can be used to induce ER stress in neuronal cell models, allowing researchers to investigate the links between ER stress, protein misfolding, and neuronal dysfunction and death. mdpi.comresearchgate.net For example, studies have used tunicamycin to demonstrate that ER stress can contribute to neuronal apoptosis, a process relevant to the neuronal loss observed in these diseases. sci-hub.st

| Neurodegenerative Disease | Key Pathological Feature | How this compound is Used in Research Models |

|---|---|---|

| Alzheimer's Disease | Amyloid-beta and Tau aggregates | To induce ER stress and study its effect on amyloid precursor protein (APP) processing and Tau phosphorylation. |

| Parkinson's Disease | Alpha-synuclein (B15492655) aggregation (Lewy bodies) | To investigate the role of ER stress in alpha-synuclein misfolding, aggregation, and dopamine (B1211576) neuron death. mdpi.com |

| Huntington's Disease | Mutant huntingtin protein aggregation | To study the interplay between ER stress and the toxicity of mutant huntingtin protein. |

| Amyotrophic Lateral Sclerosis (ALS) | TDP-43 and SOD1 protein aggregates | To explore the contribution of ER stress to motor neuron degeneration. |

Methodological Considerations for Research Applications of this compound

When using this compound in research, several methodological factors must be carefully considered to ensure the validity and reproducibility of the results:

Concentration and duration of treatment: The concentration of this compound and the duration of exposure are critical parameters that can significantly influence the cellular response. Low concentrations may induce a mild, adaptive UPR, while high concentrations can lead to overwhelming ER stress and rapid apoptosis. researchgate.net It is essential to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental question.

Cell type specificity: Different cell types can exhibit varying sensitivities to this compound. nih.gov This can be due to differences in their protein synthesis rates, folding capacities, and UPR signaling pathways.

Off-target effects: While this compound is a highly specific inhibitor of N-linked glycosylation, it is important to consider potential off-target effects, especially at high concentrations or with prolonged treatment.

Appropriate controls: The use of appropriate vehicle controls (e.g., DMSO) is crucial for interpreting the results of tunicamycin treatment. Additionally, including positive and negative controls for ER stress and UPR activation can help validate the experimental system.

Advanced Delivery Systems for Research Applications (e.g., nano-formulations)

While this compound is a powerful research tool, its in vivo application can be limited by its poor solubility and potential for systemic toxicity. To address these challenges, researchers are exploring advanced delivery systems, such as nano-formulations.

Nano-formulations, including liposomes, polymeric nanoparticles, and micelles, can encapsulate this compound, improving its solubility and stability. These delivery systems can also be engineered to target specific tissues or cell types, thereby increasing the local concentration of the drug and reducing off-target effects. For example, nanoparticles could be decorated with ligands that bind to receptors specifically expressed on cancer cells, allowing for targeted delivery of this compound to induce ER stress and apoptosis in tumors. While still in the early stages of development for this compound, these advanced delivery systems hold promise for enhancing its utility in both basic research and potentially, in the future, as a therapeutic agent.

Q & A

Q. What is the primary mechanism of action of Tunicamycin A1 in inhibiting protein N-glycosylation?

this compound blocks the first step of N-linked glycosylation by competitively inhibiting UDP-HexNAc:polyprenol-P HexNAc-1-P transferase (GPT), an enzyme critical for transferring N-acetylglucosamine-1-phosphate to dolichol phosphate . Experimental validation typically involves:

- In vitro assays : Incubating purified GPT with this compound and measuring residual enzymatic activity via radiolabeled UDP-GlcNAc incorporation .

- Cell-based models : Treating mammalian cells (e.g., HEK293) with this compound (0.1–2 µg/mL for 6–24 hours) and monitoring ER stress markers like BiP/GRP78 via western blot .

Q. What experimental models are optimal for studying this compound-induced ER stress?

- Yeast systems : Ideal for genetic manipulation of ER stress pathways (e.g., Saccharomyces cerevisiae IRE1 deletion strains) to isolate specific responses .

- Mammalian cell lines : HepG2 or CHO cells are preferred due to high secretory protein synthesis, enabling clear detection of unfolded protein response (UPR) markers (e.g., XBP1 splicing, CHOP expression) .

- Dosage considerations : Titrate concentrations (0.1–5 µg/mL) to avoid off-target effects; validate via cytotoxicity assays (e.g., MTT) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

Contradictions often arise from variability in:

- Cell type sensitivity : Epithelial cells (e.g., HeLa) exhibit higher apoptosis thresholds than fibroblasts .

- Treatment duration : Prolonged exposure (>24 hours) may activate compensatory autophagy, confounding apoptosis assays . Methodological solutions :

- Standardize protocols using ISO-certified cell lines and include time-course experiments (e.g., 6, 12, 24 hours).

- Pair this compound with autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific pathways .

Q. What genetic modifications enhance this compound’s utility in studying ER-associated degradation (ERAD)?

- Knockout models : Use CRISPR-Cas9 to delete ERAD components (e.g., SEL1L, HRD1) in HEK293 cells, then assess glycoprotein retention via immunofluorescence .

- Transcriptomic profiling : Combine this compound treatment with RNA-seq to map UPR gene networks (e.g., ATF4, PERK) and identify novel ERAD regulators .

Q. How can researchers optimize this compound dosing to minimize off-target effects in co-treatment studies?

- Pre-screen cytotoxicity : Perform dose-response curves for each cell type using Alamar Blue or Annexin V/PI staining .

- Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI) with other ER stressors (e.g., thapsigargin) .

Methodological & Data Analysis Questions

Q. What analytical techniques validate this compound’s specificity in glycosylation inhibition?

- Lectin blotting : Use ConA or WGA lectins to detect reduced glycan moieties on glycoproteins (e.g., EGFR) post-treatment .

- Metabolic labeling : Pulse cells with S-methionine and track nascent glycoprotein migration via SDS-PAGE autoradiography .

Q. How should researchers address batch variability in this compound activity?

- Quality control : Source compounds from vendors providing HPLC-validated purity (>98%) and NMR structural confirmation .

- Internal standardization : Include a reference sample (e.g., HEK293 + 1 µg/mL this compound) in each experiment to normalize inter-batch effects .

Q. What computational tools integrate this compound-induced ER stress data with omics datasets?

- Pathway enrichment : Use DAVID or GSEA to link transcriptomic data to KEGG ER stress pathways .

- Network modeling : Build interactome maps using Cytoscape, focusing on UPR-ERAD crosstalk nodes .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies across laboratories?

Q. How can researchers ethically balance mechanistic studies with potential therapeutic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.